molecular formula C9H10BrNOS B14051971 1-(3-Amino-5-mercaptophenyl)-3-bromopropan-1-one

1-(3-Amino-5-mercaptophenyl)-3-bromopropan-1-one

Cat. No.: B14051971
M. Wt: 260.15 g/mol
InChI Key: ITGWAPKNDUZDBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Amino-5-mercaptophenyl)-3-bromopropan-1-one is an organic compound with a unique structure that includes an amino group, a mercapto group, and a bromopropanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Amino-5-mercaptophenyl)-3-bromopropan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 3-amino-5-mercaptobenzene with 3-bromopropanone under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and may be catalyzed by a base such as sodium hydroxide or potassium carbonate. The reaction is carried out at a temperature range of 50-70°C for several hours to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

1-(3-Amino-5-mercaptophenyl)-3-bromopropan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(3-Amino-5-mercaptophenyl)-3-bromopropan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-Amino-5-mercaptophenyl)-3-bromopropan-1-one involves its interaction with specific molecular targets and pathways. The amino and mercapto groups can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the bromopropanone moiety can undergo nucleophilic substitution reactions, leading to the formation of covalent adducts with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-Amino-5-mercaptophenyl)-3-bromopropan-1-one is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This versatility makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C9H10BrNOS

Molecular Weight

260.15 g/mol

IUPAC Name

1-(3-amino-5-sulfanylphenyl)-3-bromopropan-1-one

InChI

InChI=1S/C9H10BrNOS/c10-2-1-9(12)6-3-7(11)5-8(13)4-6/h3-5,13H,1-2,11H2

InChI Key

ITGWAPKNDUZDBH-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1N)S)C(=O)CCBr

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.